molecular formula C34H57N3O10 B571419 Ent-Aliskiren Fumarate (2:1) CAS No. 1630036-76-8

Ent-Aliskiren Fumarate (2:1)

Cat. No.: B571419
CAS No.: 1630036-76-8
M. Wt: 667.841
InChI Key: RSFGNDXWVZPKJA-UTKWEYTFSA-N
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Description

Ent-Aliskiren Fumarate (2:1) is a pharmaceutical compound used primarily for the treatment of hypertension. It is a direct renin inhibitor, which means it directly inhibits the activity of renin, an enzyme involved in the regulation of blood pressure. This compound is a fumarate salt form of Aliskiren, which enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ent-Aliskiren Fumarate involves multiple steps, starting from chiral intermediates. One of the key steps is the enantioselective hydrogenation of a precursor molecule using a chiral rhodium complex. This step ensures the high enantioselectivity required for the final product .

Industrial Production Methods: Industrial production of Ent-Aliskiren Fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the chiral intermediate, followed by enantioselective hydrogenation, and finally, the formation of the fumarate salt .

Chemical Reactions Analysis

Types of Reactions: Ent-Aliskiren Fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ent-Aliskiren Fumarate has a wide range of scientific research applications, including:

Mechanism of Action

Ent-Aliskiren Fumarate exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, Ent-Aliskiren Fumarate reduces the levels of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Uniqueness: Ent-Aliskiren Fumarate is unique in its direct inhibition of renin, providing a more complete suppression of the renin-angiotensin-aldosterone system compared to ACE inhibitors and angiotensin II receptor blockers. This results in a more effective reduction in blood pressure and potentially fewer side effects .

Properties

CAS No.

1630036-76-8

Molecular Formula

C34H57N3O10

Molecular Weight

667.841

IUPAC Name

(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1

InChI Key

RSFGNDXWVZPKJA-UTKWEYTFSA-N

SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Synonyms

(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)

Origin of Product

United States

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